(3S,4R)-3-methoxy-4-phenyl-pyrrolidine hydrochloride
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Overview
Description
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is commonly used in research and industrial applications due to its ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a phenyl-substituted ketone under acidic conditions to form the pyrrolidine ring. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods
Industrial production of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride often employs large-scale batch reactors with precise control over temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methanol, ethanol, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved include neurotransmitter signaling and enzyme inhibition, which contribute to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-aminooxan-3-ol hydrochloride
- (3S,4R)-3-fluoro-4-methoxy-pyrrolidine hydrochloride
- (3S,4R)-3-(1,3-benzodioxol-5-yloxy)methyl-4-phenylpiperidine hydrochloride
Uniqueness
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-methoxy-4-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |
InChI Key |
SLYHTXMOVYNIOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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